molecular formula C5H4BrClN2 B1292001 5-Bromo-6-chloropyridin-2-amine CAS No. 358672-65-8

5-Bromo-6-chloropyridin-2-amine

Cat. No. B1292001
CAS RN: 358672-65-8
M. Wt: 207.45 g/mol
InChI Key: BUTBOALODZMXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloropyridin-2-amine is a halogenated pyridine derivative that has not been directly studied in the provided papers. However, its structural analogs and related compounds have been investigated, which can provide insights into its potential reactivity and applications in medicinal chemistry and organic synthesis. The presence of bromine and chlorine substituents on the pyridine ring can significantly influence its reactivity and the type of chemical transformations it can undergo .

Synthesis Analysis

The synthesis of halogenated pyridines often involves halogen dance reactions, which allow for the selective functionalization of the pyridine ring. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using such reactions, indicating that similar methodologies could potentially be applied to synthesize this compound . Additionally, solid-phase synthesis techniques have been employed to create pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold, which suggests that this compound could also be synthesized on a solid support .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is often characterized by X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the product's crystal structure was determined . This implies that the molecular structure of this compound could similarly be elucidated using crystallographic techniques.

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, including aminolysis, cycloaddition, and reactions with organometallic reagents. The relative reactivities of chloro-, bromo-, and iodo-pyrimidines in aminolysis have been reported, which could provide a comparative basis for understanding the reactivity of this compound in similar reactions . Furthermore, the presence of bromine allows for aziridination or bromine displacement with an amine, as seen in the synthesis of 3-bromo-5,6-dihydropyridin-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure and the nature of the substituents. For instance, the crystal structure of a Schiff base compound derived from a bromo-chloro-substituted pyridine was determined, and its antibacterial activities were evaluated . This suggests that this compound could also exhibit interesting biological properties. Additionally, the intermolecular interactions, such as hydrogen bonding and halogen bonding, play a crucial role in the solid-state structure and reactivity of these compounds .

Scientific Research Applications

Catalysis in Organic Synthesis

One significant application of 5-Bromo-6-chloropyridin-2-amine is in the field of organic synthesis, specifically as a substrate in catalysis. Ji, Li, and Bunnelle (2003) demonstrated that the amination of 5-bromo-2-chloropyridine, a closely related compound, catalyzed by a palladium-Xantphos complex, predominantly yields 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003). This indicates the potential of this compound in similar catalytic processes.

X-ray Crystallography Analysis

In a study by Doulah et al. (2014), X-ray crystallography was used to investigate the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, revealing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This study highlights the use of this compound derivatives in crystallography and structural analysis (Doulah et al., 2014).

Microwave-Assisted Organic Synthesis

Kim et al. (2010) described a method for microwave-assisted amination of 3-bromo-2-chloropyridine with various substituted aminoethanols. The reaction, carried out under microwave irradiation, showed improved conversion and yield compared to conventional heating methods. This suggests the utility of this compound in microwave-assisted organic synthesis processes (Kim et al., 2010).

Safety and Hazards

The safety information for 5-Bromo-6-chloropyridin-2-amine indicates that it is acutely toxic if ingested (Hazard Statements H301) . Precautionary statements include avoiding breathing dust and contact with skin and eyes .

Future Directions

The future directions for 5-Bromo-6-chloropyridin-2-amine involve its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications as chiral dopants for liquid crystals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-6-chloropyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand, binding to specific sites on enzymes and altering their activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the nature of the binding . Additionally, this compound may interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on cells are diverse and can impact various cellular processes. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites on enzymes, leading to either inhibition or activation of their catalytic activity . This binding can induce conformational changes in the enzyme, affecting its function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cell death or disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of metabolic enzymes . For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, thereby altering the flow of metabolites through these pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, depending on its interactions with intracellular proteins and organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.

properties

IUPAC Name

5-bromo-6-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTBOALODZMXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625114
Record name 5-Bromo-6-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

358672-65-8
Record name 5-Bromo-6-chloro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358672-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloropyridin-2-amine (2.0 g) was dissolved in acetonitrile (40 ml). N-Bromosuccinimide (3.1 g) was added and the mixture was stirred under shading at room temperature for 13 hours. The reaction solution was concentrated and the resulting residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give the title compound (2.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-bromosuccinimide (16.45 g; 92.41 mmol; 1.10 eq.) was added portionwise to a solution of 2-amino-6-chloropyridine (10.80 g; 84.01 mmol; 1.0 eq.) in DMF (200 mL) at rt. The reaction mixture was stirred at rt for 2 hours. Solvents were removed under reduced pressure and the residue was taken up in EtOAc and aqueous ammonia. The organic phase was washed again with aqueous ammonia and brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The black solid obtained was washed with pentane and dried under vacuum to give the title compound as a beige powder (12.5 g, 72%). HPLC, Rt: 2.81 min. (purity 95.8%).
Quantity
16.45 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-chloropyridin-2-amine
Reactant of Route 2
5-Bromo-6-chloropyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-6-chloropyridin-2-amine
Reactant of Route 4
5-Bromo-6-chloropyridin-2-amine
Reactant of Route 5
5-Bromo-6-chloropyridin-2-amine
Reactant of Route 6
5-Bromo-6-chloropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.